REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=1.[O:15]=[C:16]1[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]1>C1COCC1>[Cl:14][C:9]1[CH:8]=[C:7]([C:16]2([OH:15])[CH2:17][CH2:18][N:19]([C:22]([O:24][C:25]([CH3:27])([CH3:26])[CH3:28])=[O:23])[CH2:20][CH2:21]2)[CH:12]=[CH:11][C:10]=1[Cl:13]
|
Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
1.07 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
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O=C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 20 mins
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was further stirred at −78° C. for 1 h
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
After this time, the reaction was quenched with NH4Cl (aq., 15 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CCN(CC1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |